N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide
Description
Properties
Molecular Formula |
C11H14ClNO4 |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H14ClNO4/c1-15-6-11(14)13-8-5-10(17-3)9(16-2)4-7(8)12/h4-5H,6H2,1-3H3,(H,13,14) |
InChI Key |
XWPOLSYDDQKHJL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide typically involves the reaction of 2-chloro-4,5-dimethoxyaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-4,5-dimethoxyphenyl)acetyl chloride
- N’-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylene]isonicotinohydrazide
- (2-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine
Uniqueness
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a chloro-substituted aromatic ring with methoxy groups and an acetamide moiety. Its structure can be represented as follows:
- Chemical Formula : C12H14ClN1O4
- Molecular Weight : 273.7 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes by binding to their active sites, thus blocking their activity. This inhibition can lead to various physiological effects depending on the target enzyme involved.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-4-nitrophenol | E. coli | 32 µg/mL |
| N-(2-chloro-4-methoxyphenyl)-acetamide | S. aureus | 16 µg/mL |
| This compound | Not yet tested | Pending |
Anticancer Potential
This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results :
- HeLa cells showed a decrease in viability at concentrations above 50 µM.
- MCF-7 cells exhibited significant apoptosis at concentrations of 100 µM as measured by flow cytometry.
Enzymatic Inhibition Studies
Further research has focused on the compound's role as an enzyme inhibitor. For example, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Table 2: Enzymatic Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15 |
| Cyclooxygenase | Non-competitive | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
